a-(Methylamino)cyclohexaneacetic acid

Description

The exact mass of the compound 2-Cyclohexyl-2-(methylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality a-(Methylamino)cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-(Methylamino)cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

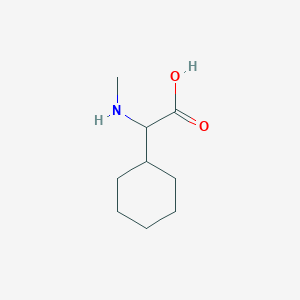

IUPAC Name |

2-cyclohexyl-2-(methylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSXCVMRXXJTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of a-(Methylamino)cyclohexaneacetic acid

Comprehensive Physicochemical Guide: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -(Methylamino)cyclohexaneacetic Acid[1][2]

Executive Summary & Structural Context[2]

Unlike its aromatic analog (

Physicochemical Profile

The physicochemical behavior of

Key Parameters Table[2]

| Parameter | Value / Description | Contextual Significance |

| IUPAC Name | 2-Cyclohexyl-2-(methylamino)acetic acid | Standard nomenclature for regulatory filing. |

| CAS Number | 1218286-14-6 (Generic) | Verification key for sourcing. |

| Molecular Formula | - | |

| Molecular Weight | 171.24 g/mol | Fragment-based drug design relevant. |

| Physical State | White to off-white crystalline solid | Indicates high lattice energy typical of zwitterions. |

| Solubility | Water (High at pH < 2, pH > 10), MeOH (Moderate) | Amphoteric character requires pH adjustment for solubilization. |

| pKa (Acid) | ~2.3 (Predicted) | Carboxylic acid deprotonation. |

| pKa (Base) | ~9.7 (Predicted) | Secondary amine protonation. |

| Isoelectric Point (pI) | ~6.0 | Point of minimum solubility; critical for isolation. |

| LogP (Octanol/Water) | -0.5 (Zwitterion); ~2.1 (Uncharged species) | Zwitterionic form is hydrophilic; neutral form is lipophilic. |

| Stereochemistry | Chiral Center at | (S)-enantiomer is most common in bioactive peptides. |

Structure-Property Relationships (SPR)[2]

The following diagram illustrates how specific structural motifs of

Figure 1: Mechanistic link between

Analytical Characterization & Quality Control

Ensuring the identity and purity of

Analytical Workflow Strategy

Figure 2: Step-by-step Quality Control workflow emphasizing detection methods for non-UV active compounds.

Critical Analytical Challenges

-

Detection : The cyclohexyl ring does not absorb UV light significantly. Standard HPLC-UV (254 nm) is ineffective.

-

Solution: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or derivatization (e.g., Fmoc-Cl) prior to UV analysis.

-

-

Rotamers : In NMR, the

-methyl group often causes signal splitting due to slow rotation around the amide bond (if acylated) or nitrogen inversion, complicating interpretation.-

Solution: Run NMR at elevated temperatures (e.g., 50°C) to coalesce peaks.

-

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)

Objective : Quantify the ratio of (S)- to (R)-enantiomers. Principle : Ligand-exchange chromatography or Crown ether complexation is ideal for free amino acids.

Materials :

-

Column : Daicel Crownpak CR-I (+) or equivalent (specifically designed for amino acids).

-

Mobile Phase : Perchloric acid (pH 1.5 to 2.0).

-

Detector : ELSD or UV at 200-210 nm (low sensitivity).

Procedure :

-

Preparation : Dissolve 5 mg of sample in 1 mL of Mobile Phase. Filter through 0.22 µm PVDF filter.

-

Instrument Setup :

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperature improves separation of enantiomers).

-

-

Run : Inject 5-10 µL.

-

Analysis : The (S)-enantiomer typically elutes first on CR(+) columns (verify with standards). Calculate %ee using area integration.

Protocol 2: pH-Dependent Solubility Profiling

Objective : Determine the optimal pH for extraction or purification.

Procedure :

-

Buffer Preparation : Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

-

Saturation : Add excess

-Me-Chg solid to 2 mL of each buffer in glass vials. -

Equilibration : Shake at 25°C for 24 hours.

-

Filtration : Filter supernatant using 0.45 µm syringe filters.

-

Quantification : Analyze filtrate concentration via HPLC-ELSD.

-

Result Interpretation :

-

High Solubility : pH < 3 (Cationic form:

). -

Minimum Solubility : pH ~ 6 (Zwitterionic form:

). -

High Solubility : pH > 9 (Anionic form:

).

-

Handling & Stability Guidelines

-

Storage : Store at +2°C to +8°C. The compound is generally stable but hygroscopic in its salt forms (HCl). Keep desiccated.

-

Reactivity :

-

Acylation : The secondary amine is sterically hindered by the cyclohexyl group and the methyl group. Acylation reactions (e.g., peptide coupling) require high-activity reagents (HATU/HOAt) and extended reaction times compared to primary amino acids.

-

Racemization : Risk is lower than phenylglycine derivatives (due to lack of benzylic proton acidity), but basic conditions during coupling can still induce epimerization. Use collidine or TMP as bases instead of DIEA if racemization is observed.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 224395, 2-Cyclohexyl-2-(methylamino)acetic acid. Retrieved from [Link]

-

Werner, L., et al. (2018). Impact of N-Methylation on the Physicochemical Properties of Peptides. Journal of Medicinal Chemistry. (General reference for N-Me amino acid properties).

molecular weight and structural formula of a-(Methylamino)cyclohexaneacetic acid

Technical Guide: -(Methylamino)cyclohexaneacetic acid[1]

Executive Summary

-(Methylamino)cyclohexaneacetic acid2-cyclohexyl-2-(methylamino)acetic acidThis guide details the physicochemical properties, structural analysis, synthesis protocols, and analytical characterization of

Part 1: Chemical Identity and Physicochemical Properties[2]

The molecule represents a lipophilic,

Table 1: Physicochemical Specifications

| Property | Data | Note |

| Common Name | Also: | |

| CAS Number | 1218286-14-6 | Free acid form |

| Molecular Formula | ||

| Molecular Weight | 171.24 g/mol | Monoisotopic Mass: 171.126 Da |

| SMILES | CNC(C1CCCCC1)C(=O)O | |

| InChIKey | VBSXCVMRXXJTLX-UHFFFAOYSA-N | |

| Appearance | White crystalline solid | |

| Solubility | Water, Methanol, DMSO | Lipophilic side chain reduces water solubility vs. Glycine |

| pKa (Predicted) | Typical for | |

| LogP | ~1.8 | Enhanced lipophilicity vs. Chg |

Part 2: Structural Analysis and Stereochemistry[2]

The molecule possesses a single chiral center at the

Structural Visualization

The following diagram illustrates the chemical structure and the stereochemical relationship between the enantiomers.

Figure 1: Structural relationship of enantiomers. The (S)-isomer is the analog of natural L-amino acids.[1]

Part 3: Synthesis Methodologies

Synthesizing sterically hindered,

Route A: Catalytic Hydrogenation (Scalable)

This method is preferred for preserving optical purity if the starting material (

-

Starting Material:

-Methyl-L-phenylglycine (commercially available or synthesized via reductive amination of phenylglyoxylic acid).[1] -

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Conditions:

-

Solvent: Methanol or Water/Acetic Acid.

-

Pressure: 50–100 psi

.[1] -

Temperature: Room temperature to 50°C.

-

-

Mechanism: The aromatic ring is saturated to a cyclohexane ring.[1] Rhodium is preferred to prevent hydrogenolysis of the C-N bond or racemization.

Route B: Strecker Synthesis (Lab Scale)

Suitable for generating racemic material or when starting from the aldehyde.[1]

-

Reagents: Cyclohexanecarboxaldehyde, Methylamine hydrochloride, Potassium Cyanide (KCN).[1]

-

Step 1 (Aminonitrile Formation):

-

Mix aldehyde and methylamine in methanol/water.

-

Add KCN dropwise at 0°C.

-

Stir to form

-(methylamino)cyclohexaneacetonitrile.[1]

-

-

Step 2 (Hydrolysis):

-

Reflux the nitrile in 6M HCl for 4–6 hours.

-

The nitrile converts to the carboxylic acid.[1]

-

-

Purification: Ion-exchange chromatography (Dowex 50) to isolate the zwitterionic amino acid.

Synthesis Workflow Diagram

Figure 2: Comparison of Catalytic Hydrogenation and Strecker Synthesis pathways.

Part 4: Analytical Characterization

Validating the structure requires confirming the presence of the

Nuclear Magnetic Resonance (NMR)

Solvent:

-

H NMR:

- 0.9 – 1.8 ppm (Multiplet, 11H): Cyclohexyl ring protons.[1] Characteristic broad envelope.[1]

-

2.5 – 2.6 ppm (Singlet, 3H):

-

3.6 – 3.8 ppm (Doublet, 1H):

- C NMR:

Mass Spectrometry (MS)[5]

-

Technique: ESI-MS (Positive Mode).[1]

-

Expected Signal:

m/z.[1] -

Fragmentation: Loss of COOH (

) is a common fragmentation pathway for amino acids.[1]

Infrared Spectroscopy (IR)[8]

Part 5: Biological Context and Applications[1]

-(Methylamino)cyclohexaneacetic acidPeptidomimetics1-

Proteolytic Stability: The

-methylation of the peptide backbone prevents the formation of the hydrogen bond required by proteases (like chymotrypsin) to bind and cleave the peptide bond.[1] This significantly extends the half-life of peptide drugs. -

Conformational Constraint: The bulky cyclohexane ring combined with the

-methyl group restricts the conformational flexibility of the peptide chain ( -

Membrane Permeability:

-methylation reduces the polarity of the amide bond (by removing the NH donor), improving the molecule's ability to cross cell membranes passively.[1]

Note on Drug Design: This scaffold is structurally distinct from Gabapentin. While Gabapentin targets the

References

-

PubChem. (2025).[1][2][3] 2-Cyclohexyl-2-(methylamino)acetic acid (Compound).[1] National Library of Medicine.[1] Available at: [Link]

-

Sagan, S., et al. (2004).[1] N-Methylated peptide synthesis and application. Current Medicinal Chemistry, 11(21), 2799-2822.[1] (Contextual grounding for N-methylation effects).

thermodynamic stability of alpha-methylamino cyclohexane derivatives

Thermodynamic Stability of -Methylamino Cyclohexane Derivatives: A Technical Guide

Executive Summary

The cyclohexane scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a rigid spacer to orient functional groups in 3D space. The introduction of an

Understanding these preferences is critical for:

-

Potency Optimization: Locking bioactive conformations to reduce entropic penalties upon binding.

-

Synthetic Route Design: Predicting the stereochemical outcome of reductions and substitutions.

-

Metabolic Stability: Influencing the accessibility of sites prone to oxidative metabolism.

This guide provides a definitive analysis of the A-values, free energy differences (

Theoretical Framework: Conformational Analysis[1]

The Core Equilibrium

The thermodynamic stability of substituted cyclohexanes is governed by the equilibrium between two chair conformers. For a monosubstituted cyclohexane, the equilibrium constant (

A positive A-value indicates a preference for the equatorial position, which minimizes destabilizing 1,3-diaxial interactions.[1][2]

A-Values of Key Substituents

The

| Substituent | Structure | A-Value (kcal/mol) | Steric Origin |

| Methyl | 1.74 | Severe 1,3-diaxial interactions with axial H. | |

| Amino | 1.2 – 1.4 | Moderate interaction; lone pair reduces effective bulk. | |

| 1.0 | Surprising Low Bulk: The | ||

| Dimethylamino | 2.1 | High Bulk: One methyl is forced into a clashing position regardless of rotation. |

Key Insight: The

Structural Case Studies

N-Methylaminocyclohexane

In this fundamental system, the equilibrium heavily favors the equatorial conformer, but a significant population (~15% at 298 K) remains axial due to the low A-value (1.0 kcal/mol).

Thermodynamic Calculation at 298 K:

1-Amino-2-Methylcyclohexane (Ring Substitution)

When a methyl group is placed at the

-

Trans-1-amino-2-methyl:

-

Diequatorial (ee): Both groups equatorial. No 1,3-diaxial strain. One 1,2-gauche interaction (

kcal/mol). Most Stable. -

Diaxial (aa): Both groups axial.[3] Four 1,3-diaxial interactions. Highly unstable.

-

-

Cis-1-amino-2-methyl:

Visualization of Conformational Dynamics[5]

The following diagram illustrates the energy landscape and equilibrium pathways for

Figure 1: Energy landscape of N-methylaminocyclohexane ring flipping. The equatorial form is favored by 1.0 kcal/mol.

Experimental Protocol: Low-Temperature NMR

To experimentally verify thermodynamic stability, one must "freeze" the ring flip on the NMR timescale. At room temperature, axial and equatorial signals average out.

Protocol Overview

Objective: Determine

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 20-30 mg of the amine derivative in 0.6 mL of deuterated solvent.

-

Solvent Choice: Use

(Dichloromethane- -

Protonation (Optional): If resolution is poor, add 1.0 eq of

to form the ammonium salt. Note: This changes the A-value (Ammonium A-value

-

-

Instrument Setup:

-

Calibrate the temperature probe using a methanol standard (for < -50°C).

-

Acquire a reference spectrum at 298 K (fast exchange limit).

-

-

Cooling Phase:

-

Cool the probe in 10°C increments.

-

Monitor the C1 (carbon attached to nitrogen) and C3/C5 signals.

-

Coalescence Temperature (

): Signals will broaden and flatten around -40°C to -60°C.

-

-

Slow Exchange Limit (

):-

Cool to -90°C or -100°C.

-

The single average peak will split into two distinct peaks:

-

Major Peak: Equatorial conformer (usually downfield for C1 in amines).

-

Minor Peak: Axial conformer.

-

-

-

Data Analysis:

-

Integrate the distinct signals (

and -

Calculate

. -

Calculate

.

-

Implications for Drug Design[2]

The "Anchoring" Strategy

Because the

-

t-Butyl Lock: Adding a tert-butyl group at C4 (trans to the amine) locks the ring into a specific chair, forcing the amine into a defined axial or equatorial position depending on stereochemistry.

-

Gem-Dimethyl Effect: Introduction of a gem-dimethyl group at C1 (1-amino-1-methyl) creates a "biasing" effect where the larger methyl group prefers the equatorial position, forcing the amine axial.

Hydrogen Bonding

In 1,2-disubstituted systems (e.g., 2-methoxy-N-methylaminocyclohexane), intramolecular hydrogen bonds can override steric A-values. An axial amine can be stabilized by ~2-3 kcal/mol if it can form a 5- or 6-membered H-bond ring with a neighboring acceptor, flipping the equilibrium completely.

References

-

Bushweller, C. H. (2025). Conformational Analysis of Cyclohexanes. University of Vermont. Link

- Source for A-values of NHMe (1.0) and NMe2 (2.1).

-

Wiberg, K. B., et al. (1999). Conformational preferences in substituted cyclohexanes. Journal of Organic Chemistry. Link

- Detailed computational and experimental analysis of cyclohexane deriv

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

- The authoritative text on stereochemistry and A-values.

-

Schneider, H. J., & Hoppen, V. (1978). NMR Studies of Cyclohexane Derivatives. Journal of Organic Chemistry. Link

- Experimental protocols for low-temper

predicted bioavailability and lipophilicity of a-(Methylamino)cyclohexaneacetic acid

In Silico Profiling and Biopharmaceutical Assessment of -(Methylamino)cyclohexaneacetic Acid[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive biopharmaceutical profile of

This guide synthesizes in silico predictions with theoretical mechanistic insights to forecast its lipophilicity (LogP/LogD), solubility, and oral bioavailability.[1][2][4][5] It further establishes a rigorous experimental framework for validating these predictions, designed for researchers optimizing peptide mimetics or CNS-active agents.[1][2][3][4][5]

Physicochemical Characterization

To predict bioavailability accurately, we must first ground our assessment in the fundamental physicochemical properties of the molecule.[2][3][4][5]

Structural Analysis & Ionization

The molecule (

-

Acidic Center: Carboxylic acid (

).[1][2][4][5] -

Basic Center: Secondary amine (

).[1][2][4][5] -

Physiological State: At pH 7.4, the molecule exists predominantly (>99%) as a zwitterion (carboxylate anion

and ammonium cation

Lipophilicity: LogP vs. LogD

A critical distinction in biopharmaceutics is between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH).[1][2][4]

| Parameter | Predicted Value | Mechanistic Rationale |

| cLogP (Neutral) | 1.2 to 1.8 | The cyclohexyl ring adds significant hydrophobicity (+3.0 log units) to the glycine backbone, while the N-methyl group adds slight lipophilicity (+0.5).[1][2][3][4] |

| LogD (pH 7.4) | -1.5 to -0.5 | At pH 7.4, the zwitterionic nature creates a high desolvation penalty.[1][2][3][4][5] The net charge is zero, but the high polarity of the charged termini drives the molecule into the aqueous phase.[2][3][5] |

| Polar Surface Area (TPSA) | 40–50 | Low TPSA suggests potential for membrane crossing if the charge is masked or transported.[1][2][3][4][5] |

Implication: Relying on cLogP alone would falsely predict moderate passive permeability.[1][2][3][4][5] The LogD value indicates that passive transcellular diffusion will be poor .[1][2][3][4][5]

Predicted Bioavailability & ADME Profile

Based on the physicochemical data, we project the following ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Absorption & Transporters

The low LogD suggests this compound cannot easily permeate the lipid bilayer via passive diffusion.[2][3][4][5] However, its structural homology to L-Leucine and L-Phenylalanine makes it a high-probability candidate for Carrier-Mediated Transport .[1][2][3][5]

-

PepT1/PepT2: Unlikely. These transporters typically require a peptide bond (di/tripeptides).[1][2][4][5]

-

LAT1 (Large Neutral Amino Acid Transporter): High Probability. The cyclohexyl group mimics the bulky side chains of leucine or phenylalanine.[1][2][3][4][5] N-methylation is generally tolerated by LAT1, potentially facilitating blood-brain barrier (BBB) crossing.[1][2][3][5]

Metabolic Stability[1][2][5]

-

N-Dealkylation: The N-methyl group is a "soft spot" for CYP450 enzymes (likely CYP3A4 or CYP2D6), potentially leading to demethylation to yield primary cyclohexylglycine.[1][2][3][4][5]

-

Ring Oxidation: The cyclohexane ring is relatively stable but may undergo slow hydroxylation at the C3 or C4 position.[1][2][3][4][5]

Rule of 5 Compliance

The compound strictly adheres to Lipinski’s Rule of 5, suggesting "drug-likeness" despite the permeability challenge.[2][3][4][5]

Experimental Validation Framework

To transition from prediction to proven data, the following experimental protocols are required. These are designed to be self-validating systems.[1][2][3][5]

Protocol A: pH-Metric LogD Determination

Standard shake-flask methods are unreliable for zwitterions due to emulsion formation and low sensitivity.[1][2][3][4][5]

-

System: Potentiometric Titration (e.g., Sirius T3).[1][2][3][4][5]

-

Solvent: Water/Octanol biphasic system.

-

Procedure:

-

Validation: Use Phenylalanine as a reference standard (known LogD ~ -1.4 at pH 7.4).[1][2][3][4][5]

Protocol B: Transporter Substrate Assay (Caco-2)

Visualizations

Biopharmaceutical Assessment Workflow

This diagram outlines the decision logic for characterizing the compound.

Figure 1: Decision tree for assessing the bioavailability of zwitterionic amino acid derivatives.

Mechanistic Pathway: LAT1 Transport

This diagram illustrates the predicted mechanism of cellular entry, bypassing passive diffusion limits.[2][3][4][5]

Figure 2: Proposed molecular mechanism for LAT1-mediated cellular uptake.

References

-

PubChem. (2023).[1][2][3][4][5] Compound Summary: N-methyl-2-cyclohexylglycine.[1][2][3][4][5][6] National Library of Medicine.[1][2][3][4][5] Available at: [Link][1][2][4]

-

Waring, M. J. (2010).[1][2][3][4][5] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[1][2][4][5] Available at: [Link]

-

Avdeef, A. (2003).[1][2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4][5] (Standard reference for pKa/LogD methodologies).

-

Geier, E. G., et al. (2013).[1][2][4][5] Structure-function analysis of the transporter for large neutral amino acids (LAT1). Proceedings of the National Academy of Sciences.[1][2][3][4][5] Available at: [Link][1][2][4]

-

Lipinski, C. A., et al. (2001).[1][2][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

Sources

- 1. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-alpha-Cyclohexylglycine CAS#: 14328-52-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(aminomethyl)cyclohexaneacetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Cyclohexyl-2-(methylamino)acetic acid | C9H17NO2 | CID 224395 - PubChem [pubchem.ncbi.nlm.nih.gov]

pharmacological mechanism of action for a-(Methylamino)cyclohexaneacetic acid

Pharmacological Mechanism of -(Methylamino)cyclohexaneacetic acid

Executive Summary

N-methyl-cyclohexylglycine (N-Me-CHG)This guide delineates the pharmacological mechanism of action (MoA) for

Chemical Identity & Structural Analysis

To understand the pharmacology, we must first validate the structural identity. The nomenclature

| Property | Detail |

| IUPAC Name | 2-(Methylamino)-2-cyclohexylacetic acid |

| Common Synonyms | N-Methyl-cyclohexylglycine; |

| Molecular Formula | |

| Chirality | The |

| Lipophilicity | High (due to cyclohexyl ring), facilitating BBB penetration compared to Sarcosine. |

Structural Causality: The bulky cyclohexyl group prevents rapid degradation by D-amino acid oxidase (DAAO) and enhances hydrophobic interaction within the GlyT1 substrate pocket, potentially shifting the mechanism from pure transport substrate to competitive inhibitor.

Pharmacodynamics: The Core Mechanism

The primary pharmacological action of

Primary Target: Glycine Transporter 1 (GlyT1)

Mechanism: Competitive Inhibition / Reuptake Blockade. Location: Astrocytes and pre-synaptic glutamatergic terminals.

Under physiological conditions, GlyT1 maintains low synaptic glycine concentrations to prevent excitotoxicity. In pathological states (e.g., Schizophrenia), NMDA receptor hypofunction requires elevated glycine levels for proper gating.

-

Action: The compound binds to the substrate site of GlyT1. Due to the steric bulk of the cyclohexyl group, it blocks the conformational change required for the translocation of glycine and ions (

, -

Result: This blockade increases the residence time and concentration of endogenous glycine in the synaptic cleft.

Secondary Target: NMDA Receptor (Glycine Site)

Mechanism: Allosteric Co-agonism. Location: Post-synaptic density.

The NMDA receptor requires the binding of both Glutamate (GluN2 subunit) and Glycine/D-Serine (GluN1 subunit) for channel opening.

-

Direct Effect: While sarcosine is a direct agonist, the bulky cyclohexyl derivative may have reduced intrinsic efficacy at the glycine site itself but acts indirectly by elevating endogenous glycine.

-

Net Effect: Enhanced frequency and duration of NMDA channel opening, leading to increased Calcium (

) influx.

Downstream Signaling Cascade

The influx of

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism where

Figure 1: Mechanism of Action showing GlyT1 inhibition leading to enhanced NMDA receptor signaling.

Experimental Validation Protocols

To validate the mechanism of

[3H]-Glycine Uptake Assay (GlyT1 Inhibition)

Objective: Determine the

Protocol Steps:

-

Preparation: Plate CHO-hGlyT1 cells in 96-well plates (

cells/well). -

Wash: Remove culture medium and wash with HBSS buffer (pH 7.4).

-

Incubation: Add test compound (0.1 nM – 100

M) and incubate for 15 min at 37°C. -

Substrate Addition: Add [3H]-Glycine (final concentration 50 nM) and incubate for 10 min.

-

Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop uptake.

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Validation Check: Use Sarcosine (

Whole-Cell Patch Clamp (NMDA Currents)

Objective: Confirm NMDA receptor potentiation in hippocampal slices.

Protocol Steps:

-

Slice Prep: Prepare 300

m hippocampal slices from rats. -

Recording: Clamp CA1 pyramidal neurons at -70 mV in

-free ACSF (to unblock NMDA channels). -

Stimulation: Evoke EPSCs via Schaffer collateral stimulation.

-

Application: Perfuse

-(Methylamino)cyclohexaneacetic acid (10-50 -

Measurement: Record changes in NMDA-EPSC amplitude and decay time.

-

Control: Apply D-AP5 (NMDA antagonist) at the end to confirm currents are NMDA-mediated.

Validation Check: An increase in EPSC amplitude without a change in paired-pulse ratio suggests a post-synaptic mechanism or increased ambient glycine levels.

Translational Implications

The pharmacological profile of

| Therapeutic Area | Rationale | Potential Advantage |

| Schizophrenia | Negative symptoms are linked to low glutamatergic tone. | Lipophilic structure allows better CNS penetration than Sarcosine. |

| Cognitive Decline | LTP requires robust NMDA signaling. | Enhancement of synaptic plasticity. |

| Pain Management | GlyT2 inhibitors are analgesic; GlyT1 inhibitors are pro-cognitive. | Specificity for GlyT1 avoids motor side effects associated with GlyT2. |

References

-

Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry. Link

-

Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link

-

Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia. Current Opinion in Investigational Drugs. Link

-

Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link

-

PubChem Compound Summary . N-Methyl-L-cyclohexylglycine. National Library of Medicine. Link

literature review of cyclohexaneacetic acid analogs in medicinal chemistry

Topic: Literature Review of Cyclohexaneacetic Acid Analogs in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclohexaneacetic acid scaffold represents a cornerstone in modern medicinal chemistry, primarily through its derivative Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Originally designed as a lipophilic analog of the inhibitory neurotransmitter

Pharmacology & Mechanism of Action

The Ligand Hypothesis

Unlike traditional anticonvulsants that modulate sodium channels or GABAergic transmission directly, cyclohexaneacetic acid analogs function by binding to the

-

Primary Target: The

subunit is an extracellular auxiliary protein anchored to the membrane. -

Downstream Effect: Binding prevents the trafficking of calcium channels to the presynaptic membrane and reduces calcium influx during depolarization.

-

Neurotransmitter Modulation: The reduction in calcium influx suppresses the release of excitatory neurotransmitters, particularly glutamate , norepinephrine , and Substance P , in hyper-excited neurons.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the signal transduction blockade mediated by gabapentinoids.

Caption: Signal transduction cascade showing the blockade of excitatory neurotransmitter release via

Structure-Activity Relationship (SAR)

The SAR of cyclohexaneacetic acid analogs is highly specific. Minor structural deviations often result in a complete loss of affinity for the

Core Scaffold Analysis

-

Ring Size: The cyclohexane ring (6-membered) is optimal for Gabapentin. Cyclopentane and cycloheptane analogs generally show reduced affinity, although specific substitutions (e.g., in Pregabalin, an isobutyl chain replaces the ring) can maintain or enhance activity.

-

Amino Acid Functionality: The molecule must be a

-amino acid. Shifting the amino group ( -

Stereochemistry: For substituted analogs (e.g., 3-methylgabapentin), the spatial arrangement is critical. The (1S,3R) isomer of 3-methylgabapentin exhibits higher affinity than the unsubstituted parent, whereas other isomers may be inactive.

Substituent Effects

-

Alkyl Substitution: Adding methyl groups at the 3- or 4-position of the cyclohexane ring can lock the conformation, potentially enhancing interaction with the hydrophobic pocket of the

subunit. -

Lactamization: The intramolecular cyclization to form gabapentin lactam (2-azaspiro[4.5]decan-3-one) results in a compound that is essentially inactive at the receptor and may possess pro-convulsant properties.

Comparative Binding Data

The table below summarizes the binding affinities (

| Compound | Structure Description | Affinity ( | Relative Potency |

| Gabapentin | Unsubstituted cyclohexane | 1.0 (Reference) | |

| Pregabalin | (S)-3-isobutyl-GABA (Acyclic) | ~2-4x Gabapentin | |

| (1S,3R)-3-Methyl-GBP | 3-methyl substituted cyclohexane | High Potency | |

| 3,3-Dimethyl-GBP | 3,3-dimethyl substituted | Low Potency | |

| Gabapentin Lactam | Cyclized lactam | Inactive/Toxic | |

| Mirogabalin | Bicyclic analog | High Specificity | High Potency |

Chemical Synthesis Protocols

The industrial synthesis of Gabapentin and its analogs typically relies on the Hofmann Rearrangement to convert a carboxylic acid derivative into the required primary amine.

Protocol: Synthesis via Hofmann Rearrangement

This method ensures the formation of the primary amine with high purity, avoiding secondary amine byproducts.

Reagents:

-

1,1-Cyclohexanediacetic acid (Starting Material)[3]

-

Acetic Anhydride

-

Aqueous Ammonia (25%)

-

Sodium Hydroxide (NaOH)

-

Bromine (

) or Sodium Hypochlorite (NaOCl) -

Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Anhydride Formation:

-

Amidation (Ring Opening):

-

Treat the anhydride with aqueous ammonia at 0–5°C.

-

Result: Formation of 1,1-cyclohexanediacetic acid monoamide .[3]

-

Quality Check: Isolate and dry the monoamide; confirm MP ~145°C.

-

-

Hofmann Rearrangement:

-

Dissolve the monoamide in cold NaOH solution (0°C).

-

Slowly add Bromine (

) or NaOCl while maintaining temperature < 5°C to form the N-bromoamide intermediate. -

Heat the mixture to 60–70°C for 2 hours. The N-bromoamide rearranges to the isocyanate, which hydrolyzes to the amine.

-

-

Isolation:

-

Acidify the solution with HCl to pH ~6 (isoelectric point).

-

Precipitate the crude Gabapentin.

-

Recrystallize from methanol/isopropanol to remove inorganic salts and lactam impurities.

-

Synthetic Workflow Diagram

Caption: Step-wise synthesis of Gabapentin from 1,1-cyclohexanediacetic acid via the Hofmann rearrangement.

Pharmacokinetics & Prodrug Strategies

Absorption: The LAT1 Bottleneck

Cyclohexaneacetic acid analogs are zwitterionic at physiological pH. They cannot passively diffuse across the lipid bilayer.

-

Transporter: Absorption is mediated exclusively by the L-type Amino Acid Transporter 1 (LAT1) .

-

Saturation: This transporter is saturable.[1][7] As the dose of Gabapentin increases, bioavailability decreases (non-linear pharmacokinetics). This is a major limitation of the core scaffold.

Prodrug Solution: Gabapentin Enacarbil

To overcome LAT1 saturation, the carbamate prodrug Gabapentin Enacarbil was developed.

-

Strategy: The amino group is masked, allowing the molecule to be recognized by high-capacity MCT1 (Monocarboxylate Transporter 1) rather than LAT1.

-

Result: Dose-proportional pharmacokinetics and extended release profiles.

References

-

Gee, N. S., et al. (1996).[8] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

-

Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

-

Taylor, C. P., et al. (1998). "A summary of mechanistic hypotheses of gabapentin pharmacology." Epilepsy Research. Link

-

Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews. Link

-

BenchChem. (2025).[9] "Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid." Link

-

Kukolj, G., et al. (2011). "Structure-activity relationship of gabapentinoid binding to the alpha2delta-1 subunit." Journal of Medicinal Chemistry. Link

-

Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

toxicological profile and safety data for a-(Methylamino)cyclohexaneacetic acid

Technical Guide: Toxicological Profile & Safety Assessment of -(Methylamino)cyclohexaneacetic acid

Synonyms:Part 1: Executive Summary & Chemical Identity

Current Status:

Safety Verdict:

Based on Structure-Activity Relationship (SAR) analysis and available data, the compound is classified as a Chemical Irritant (Skin/Eye/Respiratory) with Low Predicted Systemic Toxicity in acute exposures. However, its

Chemical Profile:

| Property | Data |

| CAS Number | 1218286-14-6 |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents. |

| pKa (Predicted) | Carboxyl: ~2.3 |

| LogP (Predicted) | 1.2 - 1.5 (Lipophilic amino acid) |

Part 2: Predicted Toxicological Profile (SAR Analysis)

As a Senior Application Scientist, I must bridge the gap between missing empirical data and required safety protocols using rigorous SAR analysis.

Comparative Toxicology: The Isomer Distinction

The most critical safety insight is the distinction between this compound and Gabapentin.

-

Gabapentin (

-amino): Binds to the -

N-Me-Chg (

-amino):-

Transporter Affinity: As a large neutral amino acid analog with N-methylation, it is a predicted high-affinity substrate for LAT1 (SLC7A5) . This transporter is highly expressed at the Blood-Brain Barrier (BBB).

-

Implication: N-Me-Chg likely crosses the BBB more efficiently than non-methylated analogs.

-

Toxicity Risk: Potential CNS modulation. While N-methylation often reduces direct NMDA receptor agonism (preventing excitotoxicity), it increases metabolic stability, potentially prolonging CNS exposure.

-

Metabolic Stability & Elimination

-

Metabolism: The N-methyl group renders the amine resistant to oxidative deamination by standard amine oxidases (MAO). The cyclohexyl ring is metabolically robust compared to phenyl rings (no epoxide formation).

-

Excretion: Predicted to be excreted renaly unchanged.

-

Nephrotoxicity: Low risk, provided the compound does not crystallize in urine (unlikely at physiological pH due to zwitterionic nature).

Acute Hazards (GHS Classification)

Based on functional group analysis (secondary amine + carboxylic acid):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Part 3: Experimental Validation Framework

Since specific LD50 data is absent, researchers must validate safety de novo before advancing to in vivo models. The following protocols provide a self-validating safety loop.

Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 in metabolically active cells (HepG2) and neuronal cells (SH-SY5Y).

Methodology:

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Culture for 24h. -

Dosing: Prepare a 100 mM stock of N-Me-Chg in PBS. Perform serial dilutions (0.1

M to 1000 -

Exposure: Incubate cells with compound for 48 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.

-

Threshold: If IC50 < 100

M, proceed to mechanistic tox assays (ROS, Apoptosis). If > 1000

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Verify the hypothesis that the Cyclohexyl/N-methyl motif confers metabolic resistance.

-

Incubation: Mix 1

M N-Me-Chg with human liver microsomes (0.5 mg/mL) and NADPH regenerating system. -

Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Interpretation:

-

High Stability (>80% remaining at 60 min): Confirms low metabolic clearance. Risk of accumulation.

-

Low Stability: Identify metabolites (likely hydroxylation of cyclohexyl ring).

-

Part 4: Visualization of Safety Architecture

The following diagram illustrates the decision logic for handling and assessing N-Me-Chg, distinguishing it from its isomer Gabapentin.

Caption: Figure 1. Toxicological decision matrix highlighting the critical distinction in transporter affinity (LAT1) due to the alpha-amino structure, contrasting with Gabapentin.

Part 5: Safety Data Sheet (SDS) Synthesis

Section 1: Hazards Identification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm).

-

Section 2: Handling & Storage

-

Storage: Store at +2°C to +8°C. Hygroscopic—store under inert gas (Argon/Nitrogen) if possible.

-

Incompatibility: Strong oxidizing agents.

Section 3: First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. The zwitterionic nature buffers pH, but volume ingestion requires medical observation.

References

-

PubChem. (2025). Compound Summary: 2-cyclohexyl-2-(methylamino)acetic acid (CID 224395). National Library of Medicine. [Link]

-

Gentilucci, L., et al. (2021). Halting the Spread of Herpes Simplex Virus-1: The Discovery of an Effective Dual αvβ6/αvβ8 Integrin Ligand.[1][2] Journal of Medicinal Chemistry. [Link]

-

Biotage. (2023). Green solvents for solid phase peptide synthesis: Safety and Efficiency.[3] Biotage Blog. [Link]

-

OECD. (2023). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. [Link]

Methodological & Application

Application Note: Reductive Amination Architectures for Cyclohexaneacetic Acid Derivatives

Abstract & Strategic Relevance

Cyclohexaneacetic acid derivatives, most notably Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its analogs, represent a critical class of gamma-amino acids used in neurology. While industrial synthesis often relies on the Hoffmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, this route involves hazardous oxidants (hypochlorite/bromine) and complex waste streams.

Reductive amination offers a convergent, "green" alternative.[1][2] It allows for:

-

De novo synthesis: Constructing the

-amino acid core from 1-formylcyclohexaneacetic acid derivatives. -

Late-stage diversification: Introducing N-alkyl groups to the primary amine of Gabapentin to generate lipophilic prodrugs or receptor-specific analogs.[3]

This guide details two high-fidelity protocols: the cyclizing reductive amination to form Gabapentin Lactam (a key intermediate) and the chemoselective N-alkylation of the Gabapentin zwitterion.[3]

Mechanistic Insight: The Lactam Trap

When performing reductive amination on substrates like Methyl 2-(1-formylcyclohexyl)acetate , the researcher must anticipate an intramolecular "trap."

-

Imine Formation: The aldehyde condenses with ammonia to form the imine.[3]

-

Reduction: The hydride source reduces the imine to a primary amine.[3]

-

Cyclization: The newly formed amine is spatially constrained 5 atoms away from the ester carbonyl.[3] Under standard reductive amination conditions (often slightly acidic or thermal), this leads to rapid intramolecular nucleophilic acyl substitution, yielding 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam).

Implication: Rather than fighting this cyclization, robust protocols utilize it as a purification handle. The non-polar lactam is easily isolated from polar byproducts and subsequently hydrolyzed to the free amino acid.[3]

Graphviz: Reaction Pathway & Mechanism

Figure 1: The "Lactam Trap" mechanism in the reductive amination of cyclohexaneacetic acid derivatives.

Critical Reagent Selection

Success depends on matching the reducing agent to the electrophile's reactivity and the substrate's stability.[3]

| Reagent | Reactivity Profile | Toxicity | Application Note |

| NaBH(OAc)₃ | Mild.[3][4] Reduces aldehydes/ketones rapidly; imines faster.[3] Does NOT reduce esters.[3] | Low | Preferred. Excellent for N-alkylation.[3][5] No pH adjustment needed.[3] |

| NaBH₃CN | Moderate.[3] Requires pH 5-6 to activate imine reduction.[3] | High (HCN risk) | Legacy Standard. Useful if acid sensitivity is low.[3] Requires fume hood/scrubber.[3] |

| H₂ / Pd-C | Catalytic. Atom-economical. | None | Industrial. Best for large scale, but requires pressure vessels. |

| Amine Transaminases | Biocatalytic.[3][4][6][7] Highly enantioselective.[3][4][6] | None | Emerging. Ideal for chiral analogs (e.g., Pregabalin). |

Protocol 1: Synthesis of Gabapentin Lactam

Objective: Conversion of methyl 2-(1-formylcyclohexyl)acetate to 2-azaspiro[4.5]decan-3-one.[3]

Materials

-

Substrate: Methyl 2-(1-formylcyclohexyl)acetate (1.0 equiv)[3]

-

Amine Source: Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)[3]

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) [Note: NaBH(OAc)₃ can be substituted but requires solubility check in MeOH][3]

-

Solvent: Methanol (anhydrous)[3]

-

Additive: Molecular Sieves (3Å), activated

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the aldehyde substrate (10 mmol) in anhydrous Methanol (50 mL).

-

Add activated 3Å Molecular Sieves (2 g) to scavenge water and drive equilibrium.[3]

-

Add Ammonium Acetate (50-100 mmol).[3] The excess is crucial to prevent dimerization.[3]

-

Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₃CN (15 mmol) portion-wise over 15 minutes. Caution: Venting required.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours. The basicity of the generated amine will catalyze the cyclization to the lactam.[3]

-

-

Workup (Cyanide Safety):

-

Quench with 1N HCl (carefully) to pH ~2 in a fume hood (destroys residual hydride and liberates HCN—use extreme caution and proper ventilation ).[3]

-

Stir for 30 mins, then adjust pH to >10 using 6N NaOH.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).[3] The lactam will partition into the organic phase.[3]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize the crude lactam from Hexane/Ethyl Acetate or purify via flash chromatography (EtOAc/Hexane).[3]

-

Protocol 2: N-Alkylation of Gabapentin

Objective: Synthesis of N-benzyl gabapentin (or similar derivatives) for SAR studies. Challenge: Gabapentin is a zwitterion with poor solubility in organic solvents.[3]

Materials

-

Substrate: Gabapentin (free base or HCl salt) (1.0 equiv)

-

Electrophile: Benzaldehyde (1.1 equiv)[3]

-

Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[3]

-

Solvent: Methanol/DMF (10:1 ratio) or 1,2-Dichloroethane (DCE) if using the free base.

Step-by-Step Procedure

-

Solubilization:

-

Imine Formation:

-

Reduction:

-

Workup:

-

Quench with saturated NaHCO₃ solution.[3]

-

Evaporate Methanol under reduced pressure.[3]

-

Extract the aqueous residue with EtOAc.[3]

-

Purification: The product is an amino acid derivative.[2][3] If it is zwitterionic, use Ion-Exchange Chromatography (Dowex 50W) or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

-

Graphviz: Workflow Logic

Figure 2: Decision tree and workflow for N-alkylation of Gabapentin.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (Protocol 1) | Dimerization of aldehyde/amine. | Increase NH₄OAc to 10 equiv. Dilute reaction (0.1 M).[3] |

| Incomplete Reduction | Wet solvent deactivating hydride.[3] | Use anhydrous MeOH and fresh Molecular Sieves.[3] |

| Product is "Stuck" in Water | Zwitterionic nature of product.[3] | Do not use standard extraction. Use Ion-Exchange resin or n-Butanol extraction at isoelectric point (pI).[3] |

| Over-alkylation (Protocol 2) | Primary amine reacting twice.[3] | Use stoichiometric aldehyde (0.95 equiv) or bulky protecting groups.[3] |

References

- Patent US20050148792A1. Process for the preparation of gabapentin.

-

Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][3]

-

Master Organic Chemistry . Reductive Amination: Mechanism and Reagents. Available at: [Link]

-

Organic Chemistry Portal . Synthesis of Amines by Reductive Amination. Available at: [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

preparing N-methyl derivatives of cyclohexane amino acids

Application Note: Synthesis and N-Methylation of Cyclohexane Amino Acids Subtitle: Overcoming Steric Hindrance in Alicyclic Amino Acid Modifications for Peptidomimetic Drug Discovery

Executive Summary

The incorporation of non-proteinogenic amino acids, such as cyclic β2,3-amino acids (e.g., 2-aminocyclohexanecarboxylic acid, 2-ACHC) and α,α-disubstituted cyclic amino acids (e.g., 1-aminocyclohexanecarboxylic acid, 1-Ach), is a cornerstone of modern peptidomimetic drug design. These residues act as strong helix/turn inducers due to their restricted conformations [2]. Furthermore, N-methylation of the backbone amide groups eliminates hydrogen bond donors, disrupts protease recognition, and dramatically extends serum half-lives [1]. However, the severe steric hindrance imposed by the cyclohexane ring makes standard N-methylation techniques highly inefficient. This application note details two robust, self-validating protocols for the preparation of N-methyl derivatives of cyclohexane amino acids.

Mechanistic Rationale & The Steric Penalty

Direct reductive amination using formaldehyde and sodium cyanoborohydride is a standard method for N-methylating linear amino acids [5]. However, when applied to cyclohexane amino acids, the reaction often stalls. The quaternary α-carbon (in 1-Ach) or the bulky substituted β-carbon (in 2-ACHC) creates massive steric shielding around the primary amine. The bulky hydride donor cannot easily approach the sterically encumbered iminium intermediate, leading to poor yields and the accumulation of unreduced aminal byproducts.

To bypass this steric penalty, researchers must employ alternative thermodynamic and electronic strategies:

-

Fukuyama Sulfonamide Alkylation: Utilizes electronic activation. The strongly electron-withdrawing o-nitrobenzenesulfonyl (nosyl) group lowers the pKa of the amine to ~5.5, allowing mild deprotonation and subsequent S_N2 attack on the sterically unhindered methyl iodide [3].

-

5-Oxazolidinone Reductive Cleavage: Utilizes intramolecular thermodynamics. Tethering the nitrogen and the carboxylate via an aminal linkage forces the formation of a 5-oxazolidinone ring [4]. Subsequent acid-catalyzed ring opening generates a highly reactive, localized N-acyliminium ion that is rapidly trapped by a hydride donor.

Strategic Workflows

Workflow for N-methylation of cyclohexane amino acids via Fukuyama and Oxazolidinone routes.

Experimental Protocols

Protocol A: Fukuyama Sulfonamide Alkylation (Solution Phase)

Designed for maximum yield on highly hindered α,α-disubstituted substrates.

-

Step 1: Nosylation (Protection)

-

Procedure: Dissolve the cyclohexane amino acid (10 mmol) in 1,4-dioxane/H₂O (1:1, 40 mL). Add Na₂CO₃ (25 mmol) and cool to 0 °C. Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 11 mmol). Stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

-

Causality: Na₂CO₃ maintains a basic pH to ensure the amine is deprotonated and nucleophilic, while the biphasic solvent system prevents the formation of insoluble polymeric aggregates.

-

Self-Validation QC: Perform TLC (Hexane/EtOAc 1:1). The product will be UV-active (due to the nosyl group) but Ninhydrin-negative, confirming complete consumption of the primary amine.

-

-

Step 2: N-Methylation

-

Procedure: Dissolve the nosyl-protected amino acid (5 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (15 mmol) and Methyl Iodide (MeI, 25 mmol). Stir at room temperature for 18 hours.

-

Causality: The extreme electron-withdrawing nature of the nosyl group allows the weak base K₂CO₃ to quantitatively deprotonate the nitrogen. The large excess of MeI drives the S_N2 reaction forward against the steric bulk of the cyclohexane ring.

-

Self-Validation QC: Run LC-MS analysis of a reaction aliquot. Look for the exact mass shift of +14 Da. The total disappearance of the starting material mass confirms complete alkylation.

-

-

Step 3: Denosylation (Deprotection)

-

Procedure: To the crude N-methylated nosyl derivative in DMF, add thiophenol (PhSH, 15 mmol) and K₂CO₃ (20 mmol). Stir for 4 hours at room temperature [3]. Filter, concentrate, and purify via reversed-phase HPLC.

-

Causality: Thiophenol acts as a soft nucleophile, attacking the sulfur atom of the sulfonamide to form a Meisenheimer complex, cleanly releasing the secondary amine without affecting the newly formed N-methyl bond.

-

Protocol B: Reductive Cleavage of 5-Oxazolidinones

Ideal for stereochemically sensitive substrates (e.g., chiral substituted 2-ACHC) where racemization must be avoided.

-

Step 1: Boc Protection & Oxazolidinone Formation

-

Procedure: Convert the amino acid to its N-Boc derivative using standard Boc₂O/NaOH chemistry. Dissolve the N-Boc cyclohexane amino acid (10 mmol) in toluene (50 mL). Add paraformaldehyde (30 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Reflux with a Dean-Stark trap for 4 hours.

-

Causality: The Dean-Stark trap removes water, driving the thermodynamic equilibrium toward the formation of the 5-oxazolidinone ring [4]. The rigid ring structure locks the conformation, protecting the α-chiral center from racemization.

-

Self-Validation QC: Conduct ¹H NMR of the crude product. The appearance of two distinct doublets between 4.5–5.5 ppm (the diastereotopic protons of the newly formed N-CH₂-O aminal bridge) confirms cyclization.

-

-

Step 2: Reductive Cleavage

-

Procedure: Dissolve the oxazolidinone (5 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add Triethylsilane (TES, 15 mmol) followed by dropwise addition of Trifluoroacetic Acid (TFA, 20 mL). Stir at room temperature for 24 hours.

-

Causality: TFA serves a dual purpose: it cleaves the Boc group and protonates the oxazolidinone oxygen, triggering ring-opening to an N-acyliminium ion. TES acts as a highly mobile hydride source that rapidly attacks the iminium ion before any side reactions can occur, yielding the N-methyl group.

-

Self-Validation QC: Evaporate the TFA/DCM under a stream of N₂. Dissolve the residue in MeOH and analyze via LC-MS. The target product will appear as the free N-methyl amino acid [M+H]⁺.

-

Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of both protocols against standard reductive amination when applied to 1-aminocyclohexanecarboxylic acid (1-Ach).

| Parameter | Method A: Fukuyama Alkylation | Method B: 5-Oxazolidinone | Control: Reductive Amination (CH₂O / NaCNBH₃) |

| Typical Yield (1-Ach) | 85 - 92% | 75 - 82% | < 20% (Incomplete conversion) |

| Reaction Time (Total) | ~34 Hours | ~28 Hours | ~48 Hours |

| Racemization Risk | Low to Moderate (Base used) | Very Low (Acidic/Neutral conditions) | Low |

| Reagent Toxicity | High (MeI, Thiophenol) | Moderate (TFA, Paraformaldehyde) | High (Cyanide generation risk) |

| Scalability | Excellent (up to 50g scale) | Good (up to 20g scale) | Poor (due to low yield and purification difficulty) |

References

- The Potential of Non-Ribosomal Peptide Engineering for Cre

- Peptide Backbone Editing via Post-Translational O to C Acyl Shift.

- Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties. RSC.

- An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones.

- New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.

recrystallization solvents for purifying a-(Methylamino)cyclohexaneacetic acid

Application Note: Recrystallization Strategies for -(Methylamino)cyclohexaneacetic Acid

Introduction & Physicochemical Profile[1][2][3][4][5][6]

Unlike simple aliphatic amino acids (e.g., Glycine, Alanine), this molecule exhibits a "Janus-faced" polarity :

-

Zwitterionic Core: The

-amino acid functionality ( -

Lipophilic Shield: The cyclohexyl ring imposes significant steric bulk and hydrophobicity, reducing solubility in pure water compared to glycine and increasing solubility in lower alcohols.

The Purification Challenge:

Standard aqueous recrystallization often fails due to the "oiling out" phenomenon—where the compound separates as a viscous oil rather than a crystal—caused by the disruption of hydrogen bonding networks by the

Solvent System Selection Logic

The selection of solvents is governed by the Dielectric-Solubility Balance . We must solvate the hydrophobic tail while allowing the zwitterionic head to drive lattice formation upon cooling.

Table 1: Solvent Compatibility Matrix

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol / Water (90:10) | Primary Choice | High | Ethanol solvates the cyclohexyl group; Water solubilizes the zwitterion at high temp but allows precipitation on cooling. |

| Methanol / MTBE | Alternative | High | Methanol is a strong solvent; MTBE (Methyl tert-butyl ether) acts as a mild antisolvent to induce controlled nucleation. |

| Acetic Acid / Water | Specialized | Medium | Best for removing inorganic salts. The acid protonates the carboxylate, breaking the zwitterion and increasing solubility. |

| Acetone | Antisolvent | High | Excellent antisolvent for final yield recovery; rarely used as a dissolving solvent due to low solubility. |

Protocol A: The "Ethanol-Shift" Recrystallization (Recommended)

This protocol utilizes the temperature-dependent solubility differential in aqueous ethanol. It is designed to prevent oiling out by maintaining a critical dielectric constant.

Materials

-

Crude

-(Methylamino)cyclohexaneacetic acid -

Solvent A: Absolute Ethanol (EtOH)

-

Solvent B: Deionized Water (

) -

Apparatus: Reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Methodology

-

Slurry Preparation:

-

Place 10 g of crude solid in a round-bottom flask.

-

Add 80 mL of Absolute Ethanol . Start stirring. The solid will likely not dissolve completely at room temperature (RT).

-

-

Thermal Dissolution:

-

Heat the slurry to 75°C (near reflux).

-

Critical Step: Dropwise, add Deionized Water through the condenser. Add only enough water to achieve a clear, homogeneous solution.

-

Target Ratio: Usually achieved at ~90:10 to 85:15 (EtOH:Water).

-

Note: If the solution turns cloudy (oiling out) before clearing, add slightly more Ethanol to solubilize the hydrophobic tail.

-

-

Hot Filtration (Optional but Recommended):

-

If insoluble particulates (dust, salts) remain, filter rapidly through a pre-heated sintered glass funnel to prevent premature crystallization.

-

-

Controlled Nucleation:

-

Remove from heat and allow the flask to cool slowly to RT on a cork ring (insulation prevents thermal shock).

-

Seeding: If no crystals form at 40°C, add a seed crystal of pure product.

-

Observation: The product should crystallize as white needles or plates. If an oil forms, reheat and add 5 mL more Ethanol.

-

-

Final Recovery:

-

Cool the flask to 0–4°C in an ice bath for 1 hour to maximize yield.

-

Filter the crystals under vacuum.

-

Wash: Wash the cake twice with cold (

) Ethanol/Acetone (1:1). -

Dry: Dry in a vacuum oven at 45°C for 12 hours.

-

Protocol B: Isoelectric Point (pI) Precipitation

For samples heavily contaminated with ionic impurities or starting materials, exploiting the zwitterionic switch is superior.

Mechanism: Amino acids have minimum solubility at their Isoelectric Point (pI). For

-

Dissolution: Dissolve crude material in 1M HCl (approx. 3 molar equivalents). The low pH protonates the amine and carboxyl group, forming the soluble cation hydrochloride salt.

-

Filtration: Filter off any non-polar impurities that do not dissolve in the acid.

-

Neutralization:

-

Crystallization:

-

Adjust pH precisely to 6.0 .

-

Stir at 0°C for 2 hours. The zwitterion will precipitate out of solution.

-

-

Wash: Filter and wash with ice-cold water (to remove NaCl) followed by Acetone (to dry).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile.

Figure 1: Decision tree for selecting the optimal purification protocol based on the impurity profile of the crude mixture.

Troubleshooting "Oiling Out"

The most common failure mode for

| Symptom | Cause | Corrective Action |

| Oiling Out | Temperature dropped too fast; Supersaturation too high. | Reheat to dissolve.[3] Add 10% more solvent. Cool very slowly (1°C/min). |

| No Precipitate | Product is too soluble in the chosen alcohol. | Add Acetone or MTBE dropwise as an antisolvent until turbidity persists, then cool. |

| Sticky Solid | Solvent trapped in crystal lattice or impurities present. | Triturate (grind) the solid under Diethyl Ether to extract residual solvent and induce hardening. |

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons.[1] Retrieved from [Link]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[4] Synthetic preparation of N-methyl-alpha-amino acids. Chemical Reviews, 104(12), 5823–5846.[4] Retrieved from [Link]

- Takano, S., et al. (1988). Enantioselective synthesis of alpha-amino acids. Journal of the Chemical Society.

solid-phase peptide synthesis using a-(Methylamino)cyclohexaneacetic acid

Overcoming Extreme Steric Hindrance: Solid-Phase Peptide Synthesis Using -(Methylamino)cyclohexaneacetic Acid

Introduction & Mechanistic Context

The incorporation of non-natural, sterically hindered amino acids into peptide backbones is a cornerstone of modern drug development. Modifications such as N-methylation drastically improve a peptide's pharmacological profile by increasing proteolytic stability, enhancing membrane permeability (via the removal of a hydrogen bond donor), and locking the peptide into a bioactive conformation .

However,

-

The

-Carbon Bulk: The massive cyclohexyl ring severely restricts the conformational approach angles for incoming reagents. -

The N-Methyl Group: The secondary amine is significantly less nucleophilic than a primary amine, and the methyl group physically blocks the acylation site.

Standard Solid-Phase Peptide Synthesis (SPPS) protocols using carbodiimides (e.g., DIC/HOBt) routinely fail when applied to N-Me-Chg. The bulky O-acylisourea intermediate cannot be attacked by the hindered secondary amine, leading to slow acylation, truncation, or spontaneous diketopiperazine (DKP) formation . To successfully synthesize peptides containing N-Me-Chg, the protocol must be engineered as a self-validating system utilizing highly reactive phosphonium salts or in situ acid chlorides.

Strategic Reagent Selection and Causality

The synthesis involving N-Me-Chg is divided into two distinct mechanistic hurdles: Coupling onto the nascent peptide chain (acylating a primary amine with Fmoc-N-Me-Chg-OH) and Coupling the next amino acid (acylating the hindered secondary amine of N-Me-Chg).

For the latter, aminium-based reagents like HATU pose a severe risk. If the acylation is slow, the excess HATU will react directly with the free secondary amine, resulting in irreversible guanidinylation and permanent chain termination . Therefore, phosphonium salts (PyAOP, PyBrOP) or triphosgene are mandatory for this step, as they do not contain a guanidinylating moiety and allow for extended reaction times.

Quantitative Comparison of Coupling Reagents for Hindered Amines

| Coupling Reagent | Activation Mechanism | Risk of Guanidinylation | Efficacy for N-Me-Chg Amine | Best Use Case in this Protocol |

| DIC / Oxyma | Carbodiimide / Ester | None | Very Low | Routine primary amine couplings |

| HATU | Aminium / HOAt Ester | High (if slow) | Moderate | Coupling Fmoc-N-Me-Chg-OH onto primary amines |

| PyAOP | Phosphonium / HOAt Ester | None | High | Coupling the next AA onto the N-Me-Chg amine |

| Triphosgene | in situ Acid Chloride | None | Extremely High | Rescue couplings / N-Me to N-Me couplings |

| BEP | Pyridinium / Halogen | None | High | Alternative for highly hindered sequences |

Experimental Workflows & Visualizations

Caption: Workflow for coupling onto sterically hindered N-Me-Chg residues in SPPS.

Step-by-Step Methodologies

Protocol A: Incorporation of Fmoc-N-Me-Chg-OH into the Nascent Peptide

Objective: Acylate the unhindered primary amine of the growing peptide chain with the bulky Fmoc-N-Me-Chg-OH.

-

Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve Fmoc-N-Me-Chg-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

-

Expert Insight: We use 3.9 eq. of HATU relative to 4 eq. of the amino acid to ensure absolutely no unreacted HATU remains to guanidinylate the resin-bound amine .

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial. Vortex for 1 minute to pre-activate the amino acid.

-

Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

-

Washing: Filter and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Validation: Perform a standard Ninhydrin (Kaiser) test. A yellow bead indicates successful acylation of the primary amine.

Protocol B: The Critical Bottleneck - Acylating the N-Me-Chg Secondary Amine

Objective: Attach the subsequent amino acid onto the highly hindered secondary amine of N-Me-Chg.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Note: N-methylated residues can sterically hinder the removal of their own Fmoc group, necessitating longer deprotection times. Wash with DMF (5x).

-

Activation (Phosphonium Method): Dissolve the next Fmoc-Amino Acid (0.4 mmol, 4 eq.) and PyAOP (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

-

Coupling: Add the solution to the resin. Agitate for 4 to 12 hours. If available, apply microwave heating (75°C for 15 minutes) to overcome the activation energy barrier of the steric clash .

-

Washing: Filter and wash with DMF (3x), DCM (3x), and DMF (3x).

Protocol C: Validation via Bromophenol Blue Test

Standard Ninhydrin tests rely on the formation of Ruhemann's purple, a mechanism that strictly requires a primary amine. Secondary amines (like the deprotected N-Me-Chg) will yield a false negative (yellow), deceiving the chemist into believing the coupling is complete .

-

Preparation: Prepare a 0.05% solution of Bromophenol Blue in DMF.

-

Sampling: Transfer a few washed resin beads to a microcentrifuge tube.

-

Testing: Add 2-3 drops of the test solution.

-

Interpretation:

-

Yellow: The secondary amine is fully acylated (Coupling Complete).

-

Blue/Green: Free secondary amines remain (Coupling Incomplete). Proceed to the troubleshooting decision matrix.

-

Troubleshooting & Rescue Protocols

If the Bromophenol Blue test indicates an incomplete coupling (Blue/Green), do not proceed to the next cycle. The steric hindrance of N-Me-Chg requires an aggressive rescue protocol using in situ acid chloride generation.

Caption: Troubleshooting decision matrix for incomplete acylation of secondary amines.

Rescue Protocol (Triphosgene Method): By forming an acid chloride, you create the smallest, most reactive acylating species possible, bypassing the bulky HOAt/HOBt esters .

-

Dissolve the Fmoc-Amino Acid (4 eq.) and Triphosgene (1.33 eq.) in THF or Dioxane.

-

Add sym-collidine (14 eq.) and stir for 1 minute to generate the acid chloride in situ.

-

Add the solution immediately to the resin and agitate for 2 hours. Wash and re-test.

Application Notes & Protocols: Formulation Strategies for α-(Methylamino)cyclohexaneacetic Acid Drug Delivery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for α-(Methylamino)cyclohexaneacetic acid. As a molecule possessing both amine and carboxylic acid functional groups alongside a lipophilic cyclohexane moiety, it presents unique challenges and opportunities for drug delivery. This guide delves into the critical pre-formulation characterization necessary to inform rational formulation design. It presents detailed protocols for developing immediate-release, modified-release, and advanced nanoparticle-based delivery systems. The causality behind experimental choices is emphasized throughout, providing a framework for creating robust, effective, and self-validating formulations.

Introduction: Understanding α-(Methylamino)cyclohexaneacetic Acid

α-(Methylamino)cyclohexaneacetic acid is an amino acid derivative characterized by a cyclohexane ring, which imparts lipophilicity, and two ionizable functional groups: a secondary amine and a carboxylic acid. Its structure is analogous to therapeutically relevant compounds like gabapentin, which is known to have challenging absorption kinetics due to reliance on a low-capacity transport system in the upper intestine.[1] This structural similarity suggests that α-(Methylamino)cyclohexaneacetic acid may exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles, potentially including pH-dependent solubility, moderate permeability, and susceptibility to saturable transport mechanisms.

The primary challenges in formulating such a molecule often revolve around achieving consistent and adequate oral bioavailability and maintaining therapeutic plasma concentrations over a desired period.[2][3] Formulation science offers a suite of tools to overcome these hurdles, ranging from simple solid dosage forms to sophisticated controlled-release and nanodelivery systems.

This guide provides the foundational knowledge and step-by-step protocols to navigate the formulation development process for α-(Methylamino)cyclohexaneacetic acid, enabling the design of delivery systems tailored to specific therapeutic objectives.

Essential Pre-formulation Characterization

A thorough understanding of the molecule's physicochemical properties is the cornerstone of rational formulation design. These initial studies predict in-vivo performance and guide the selection of appropriate excipients and manufacturing processes.

Key Physicochemical Properties

The following table summarizes the critical pre-formulation data required for α-(Methylamino)cyclohexaneacetic acid.

| Parameter | Experimental Method | Rationale & Implication for Formulation |

| Aqueous Solubility | Shake-flask method at 25°C in buffers (pH 1.2, 4.5, 6.8, 7.4) | Determines if the compound is a Biopharmaceutics Classification System (BCS) Class I/III (high solubility) or II/IV (low solubility). pH-dependency will dictate the need for solubility enhancement techniques.[2] |

| Log P / Log D | Shake-flask or HPLC method | Predicts membrane permeability. A Log P between 1-3 is often optimal for passive diffusion. Log D at physiological pH is more relevant for ionizable molecules. |

| pKa | Potentiometric titration or UV-spectrophotometry | Identifies the pH at which the amino and carboxylic acid groups ionize. This is critical for predicting solubility and absorption across the gastrointestinal (GI) tract. |

| Permeability | Caco-2 cell monolayer assay | Assesses the rate of intestinal permeation and identifies if the molecule is a substrate for efflux transporters (e.g., P-glycoprotein), which can severely limit bioavailability.[4] |

| Solid-State Properties | DSC, TGA, PXRD | Determines melting point, thermal stability, crystallinity, and potential for polymorphism. An amorphous state can improve solubility but may have lower stability. |

Protocol 1: pH-Dependent Solubility Profile

-

Objective: To determine the aqueous solubility of α-(Methylamino)cyclohexaneacetic acid across a physiologically relevant pH range.

-

Materials: α-(Methylamino)cyclohexaneacetic acid, buffer solutions (pH 1.2, 4.5, 6.8, 7.4), HPLC-grade water and acetonitrile, analytical balance, shaker incubator, centrifuge, HPLC system.

-

Methodology:

-

Add an excess amount of the drug substance to separate vials containing each buffer solution.

-

Incubate the vials in a shaker at 25°C for 48 hours to ensure equilibrium is reached.

-

Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-